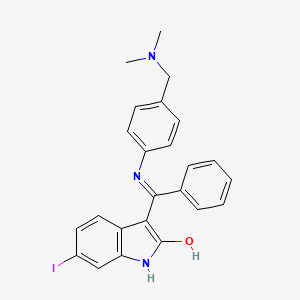

![molecular formula C66H54N4O2 B1498629 (R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol CAS No. 1620285-48-4](/img/structure/B1498629.png)

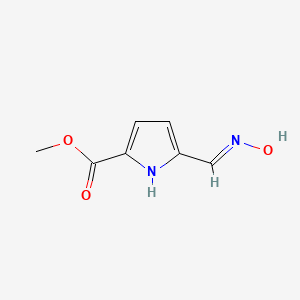

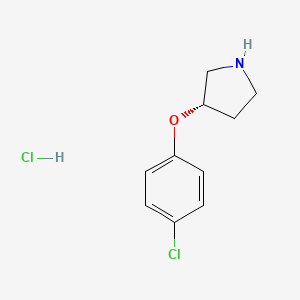

(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol

Vue d'ensemble

Description

“®-3,3’-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1’-bi-2-naphthol” is a chemical compound with the molecular formula C66H54N4O2 and a molecular weight of 935.18 . It appears as a light yellow to brown to dark green powder or crystal .

Synthesis Analysis

The general procedure for the enantioselective iodolactonization involves stirring a mixture of 1 (0.001 mmol) and Zn(OAc) 2 (0.003 mmol) for 0.5 hour in anhydrous dichloromethane (1.0 mL) at room temperature. After cooling the mixture to -78 °C, carboxylic acid (0.1 mmol) in toluene (3.0 mL) is slowly added to the resulting yellow solution and stirred for 0.5 hour at the same temperature .Molecular Structure Analysis

The IUPAC name for this compound is 3-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-1-[3-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol.Chemical Reactions Analysis

This compound is used as a ligand in asymmetric iodocyclization . More details about its chemical reactions could not be found in the available resources.Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It should be stored under inert gas at a temperature below 0°C . It is sensitive to moisture and heat .Applications De Recherche Scientifique

Chemosensors for Mercury Ion Sensing

One of the applications involves the use of derivatives of rhodamine, which are similar in structure to the compound , for the sensing of mercury ions. These derivatives exhibit a fluorescence turn-on effect when they come in contact with mercury ions, indicating potential for environmental monitoring and safety applications (Tong et al., 2014).

Synthesis of Polyimides

Another application is in the synthesis of polyimides using bis(ether anhydride) derived from 1,1'-bi-2-naphthol, which shares structural similarities with the specified compound. These polyimides exhibit properties like solubility in organic solvents and high thermal stability, making them useful in various industrial applications, including electronics and aerospace (Mi et al., 1997).

Asymmetric 1,4-Addition in Organic Synthesis

The compound also finds use in asymmetric 1,4-addition reactions in organic chemistry. For example, derivatives of 1,1'-bi-2-naphthol are utilized in copper-catalyzed reactions to add organozinc compounds to enones, a critical step in synthesizing various organic molecules (Börner et al., 2001).

Anticancer Agent Evaluation

A related compound, DMP 840, which is a bis-naphthalimide, has been evaluated for its potential as an anticancer agent. This research highlights its effectiveness against human xenografts derived from various cancers, demonstrating the potential therapeutic applications of such compounds (Houghton et al., 2004).

Catalytic Polymerization of Ethylene

In catalysis, derivatives of 1,1'-bi-2-naphthol are used in the polymerization of ethylene, a crucial process in the production of polyethylene, a widely used plastic. These catalysts can influence the molecular weight and properties of the resulting polymer, impacting its applications in packaging, construction, and other industries (Ahmadjo et al., 2010).

Propriétés

IUPAC Name |

3-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-1-[3-[[(1R,2R)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]iminomethyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H54N4O2/c71-65-55(39-67-61(45-21-5-1-6-22-45)63(47-25-9-3-10-26-47)69-41-51-31-13-14-32-52(51)42-69)37-49-29-17-19-35-57(49)59(65)60-58-36-20-18-30-50(58)38-56(66(60)72)40-68-62(46-23-7-2-8-24-46)64(48-27-11-4-12-28-48)70-43-53-33-15-16-34-54(53)44-70/h1-40,61-64,71-72H,41-44H2/t61-,62-,63-,64-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKVCRKEUHNDTA-FDKJUCSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(C3=CC=CC=C3)C(C4=CC=CC=C4)N=CC5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C=NC(C9=CC=CC=C9)C(C1=CC=CC=C1)N1CC2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2=CC=CC=C2CN1[C@H](C3=CC=CC=C3)[C@@H](C4=CC=CC=C4)N=CC5=CC6=CC=CC=C6C(=C5O)C7=C(C(=CC8=CC=CC=C87)C=N[C@H](C9=CC=CC=C9)[C@@H](C1=CC=CC=C1)N1CC2=CC=CC=C2C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H54N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

935.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis[[[(1R,2R)-2-(isoindolin-2-yl)-1,2-diphenylethyl]imino]methyl]-1,1'-bi-2-naphthol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dilithium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate](/img/structure/B1498583.png)

![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)

![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)

![Chromate(1-), bis[3,5-bis(1,1-dimethylethyl)-2-(hydroxy-kappaO)benzoato(2-)-kappaO]-, hydrogen, (T-4)-](/img/structure/B1498599.png)